Antiproliferative Activity in MCF-7 Breast Cancer Cells: 2-Methoxy-N-(pyridin-3-ylmethyl) vs. 2-Methoxy-N-(4-methoxyphenyl) Analog
Disclaimer: Direct quantitative data for the target compound (CAS 1234946-39-4) are not publicly available in peer-reviewed literature as of the search date. The following evidence uses the closest structurally characterized analog, 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide (CAS 303145-50-8), which shares an identical 2-methoxypyridine-3-carboxamide core but differs in the N-aryl group (4-methoxyphenyl vs. pyridin-3-ylmethyl). This analog exhibits an IC50 of approximately 15 µM against MCF-7 breast cancer cells after 48 h treatment . The target compound’s N-(pyridin-3-ylmethyl) substituent introduces an additional basic nitrogen that is predicted to improve aqueous solubility (by ~0.5–1.0 log unit) and may alter target-binding profile relative to the 4-methoxyphenyl analog. Users should request vendor QC data (e.g., MTS/MTT proliferation assay results) to verify the target compound’s actual activity.
| Evidence Dimension | MCF-7 cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ from analog due to pyridin-3-ylmethyl vs. 4-methoxyphenyl substitution |
| Comparator Or Baseline | 2-Methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide (CAS 303145-50-8): IC50 ≈ 15 µM |
| Quantified Difference | Unknown; class-level structural inference only |
| Conditions | MCF-7 human breast adenocarcinoma cell line, 48 h treatment (analog data) |
Why This Matters
The N-(pyridin-3-ylmethyl) group is a privileged fragment in kinase and NAMPT inhibitor design; procurement of the exact compound preserves this pharmacophoric feature for SAR studies [1].
- [1] Fleischer TC, et al. Target identification and SAR of the Nampt inhibitor CB30865. Bioorg Med Chem Lett. 2010. (Demonstrates critical role of 3-pyridylmethyl amide in tumoricidal potency). View Source
